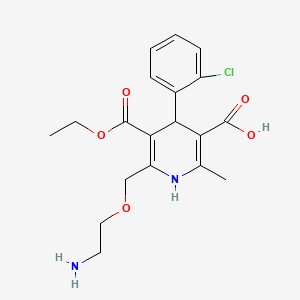
Losartan Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losartan Methyl Ether is a formidable compound, primarily renowned for its remarkable prowess in studying hypertension and heart failure . It is an angiotensin II receptor blocker (ARB) that works by blocking a substance in the body that causes blood vessels to tighten. As a result, losartan relaxes the blood vessels, increasing the supply of blood and oxygen to the heart .
Molecular Structure Analysis
The molecular formula of Losartan Methyl Ether is C23H25ClN6O . The structure includes a biphenyl tetrazole group and an imidazole ring .Chemical Reactions Analysis
Losartan has been studied for its loading and releasing on modified mesoporous silica . The effects of carrier type, carrier concentration, contact time, drug solution concentration, and pH of the drug solution have been investigated . Additionally, the oxidative degradation of Losartan by alkaline copper (III) periodate complex has been studied .Scientific Research Applications
Antihypertensive Drug
Losartan is an antihypertensive drug . It has been widely used as an active ingredient in the management of hypertension . It plays an effective role in patients with an intolerance to ACE inhibitors .
Cardiovascular Diseases
Losartan is commonly used in cardiovascular diseases . It inhibits the renin-angiotensin-aldosterone system by blocking the angiotensin II receptor .
Green Synthesis
A practical, efficient, and green process for the preparation of losartan has been developed . This process involves the synthesis of two key intermediates and has been successfully operated at a pilot-plant operation .
Treatment of Congestive Heart Failure
Losartan has been considered to be an ideal drug for the treatment of hypertension and congestive heart failure . It has good market prospects due to its fewer side effects, better drug action, long action time, and ease of use .
Water Treatment
Losartan degradation reached a significant level of 64%, underscoring the efficacy of PMS/Fe(II) AOP techniques as promising strategies for the removal of Losartan from water systems . This research paves the way for the development of sustainable water treatment technologies, specifically targeting the removal of pharmaceutical contaminants from aquatic environments .
Pollutant Degradation Mechanisms
The research on Losartan not only enriches our understanding of pollutant degradation mechanisms but also paves the way for the development of sustainable water treatment technologies .
Mechanism of Action
Target of Action
Losartan Methyl Ether, commonly known as Losartan, is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor . This receptor is a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and cardiovascular function .
Mode of Action
Losartan works by reversibly and competitively blocking the binding of Angiotensin II to the AT1 receptor . This prevents the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .
Biochemical Pathways
The primary biochemical pathway affected by Losartan is the Renin-Angiotensin System (RAS) . The formation of Angiotensin II, a potent vasoconstrictor, is catalyzed by the Angiotensin I-Converting Enzyme (ACE) through proteolytic cleavage of Angiotensin I . By blocking the AT1 receptor, Losartan inhibits the effects of Angiotensin II, leading to vasodilation and a reduction in blood pressure .
Pharmacokinetics
Following oral administration, Losartan is rapidly absorbed, reaching maximum concentrations 1-2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite . The major metabolic pathway for Losartan is by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . Losartan has a favorable drug-drug interaction profile, with no clinically relevant interactions between this drug and a range of inhibitors and stimulators of the CYP450 system .
Action Environment
The action of Losartan can be influenced by various environmental factors. For instance, the drug’s efficacy and stability can be affected by factors such as the patient’s diet, lifestyle, and the presence of other medications . Furthermore, the synthesis of Losartan involves a practical, efficient, and green process, highlighting the importance of environmental considerations in the production of this drug .
Safety and Hazards
Losartan Methyl Ether should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Losartan is typically used long-term, and patients may need to take it for the rest of their lives . If a patient gets sick while taking it, they may need to stop taking Losartan until they’re better and can eat and drink normally again . Future research may focus on understanding the effects of Losartan on hypertension and other conditions, as well as optimizing its delivery and release .
properties
IUPAC Name |
5-[2-[4-[[2-butyl-4-chloro-5-(methoxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6O/c1-3-4-9-21-25-22(24)20(15-31-2)30(21)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)23-26-28-29-27-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHOQTPUEWOTNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Losartan Methyl Ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

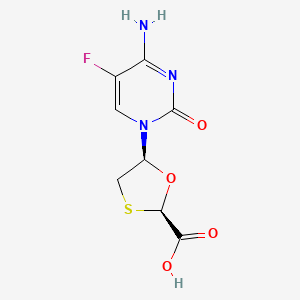
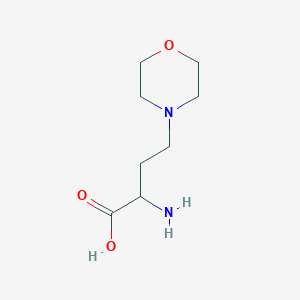
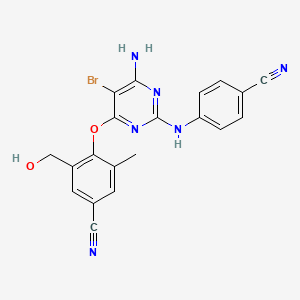
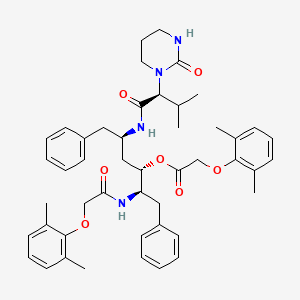


![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)
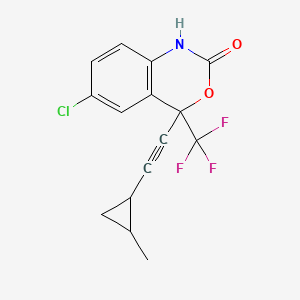
![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)
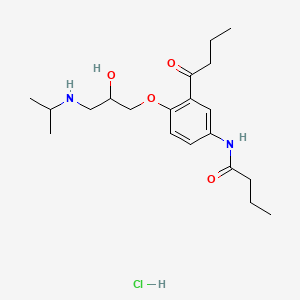
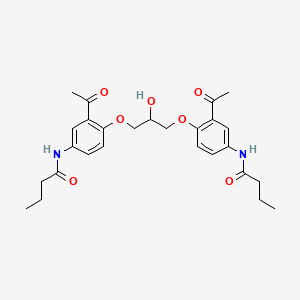
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
